molecular formula C13H10ClFS B8001173 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene

Cat. No.: B8001173
M. Wt: 252.73 g/mol
InChI Key: DAFSEHNUDGVPHH-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and a phenylsulfanylmethyl group (position 4). The phenylsulfanylmethyl moiety (–SCH₂C₆H₅) introduces sulfur-based electron-donating characteristics, while the chlorine and fluorine substituents contribute to its electronic and steric profile.

Properties

IUPAC Name

1-chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClFS/c14-12-7-6-10(8-13(12)15)9-16-11-4-2-1-3-5-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAFSEHNUDGVPHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClFS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and sulfonation of benzene derivatives, followed by purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Aromatic Substitution: Common reagents include halogens (Cl2, Br2), nitrating agents (HNO3), and sulfonating agents (SO3).

    Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used.

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly employed.

Major Products Formed

    Electrophilic Aromatic Substitution: Products include halogenated, nitrated, or sulfonated derivatives of the compound.

    Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols, amines, or thiols.

    Oxidation: Products include sulfoxides and sulfones.

Scientific Research Applications

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic pathways. The chloro and fluoro groups can participate in halogen bonding, while the phenylsulfanylmethyl group can undergo redox reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Sulfanylmethyl Group

1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene (CAS 1443327-31-8)
  • Molecular Formula : C₁₃H₉ClF₂S
  • Key Differences : The phenyl group in the sulfanylmethyl moiety is substituted with a fluorine at the ortho position.
  • This modification may also influence reactivity in cross-coupling reactions due to electronic effects .
1-Chloro-2-fluoro-4-[(3,4-difluorophenyl)sulfanylmethyl]benzene
  • Molecular Formula: Not explicitly provided, but inferred as C₁₃H₈ClF₃S.
  • Key Differences : The phenyl group is substituted with fluorine at meta and para positions.
  • Impact : Increased fluorination enhances lipophilicity and metabolic stability, making this analog suitable for pharmaceutical applications requiring prolonged bioavailability .
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene (CAS 880486-13-5)
  • Molecular Formula : C₁₃H₁₀Cl₂S
  • Key Differences : The phenyl group is replaced with a 4-chlorophenyl group.

Core Ring Modifications

1-Chloro-2-fluoro-4-(trifluoromethyl)benzene (CAS 32137-20-5)
  • Molecular Formula : C₇H₃ClF₄
  • Key Differences : The sulfanylmethyl group is replaced with a trifluoromethyl (–CF₃) group.
  • Impact : The strong electron-withdrawing nature of –CF₃ decreases electron density on the aromatic ring, reducing nucleophilic substitution reactivity. This compound is more thermally stable but less reactive in sulfur-based coupling reactions .
1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene
  • Molecular Formula : C₁₄H₁₀F₄S
  • Key Differences : A trifluoromethyl group replaces the chlorine at position 4.
  • Impact : The combination of –CF₃ and benzylsulfanyl groups creates a balance between electron-withdrawing and donating effects, making this compound versatile in catalysis and medicinal chemistry .

Sulfur-Based Modifications

1-Chloro-4-difluoromethylsulfanyl-benzene (CAS 2488-66-6)
  • Molecular Formula : C₇H₅ClF₂S
  • Key Differences : The sulfanylmethyl group is replaced with a difluoromethylsulfanyl (–SCF₂H) group.

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Applications/Properties
1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene Not provided C₁₃H₁₀ClFS 252.73 Cl (1), F (2), –SCH₂C₆H₅ (4) Synthetic intermediate, pharmaceuticals
1-Chloro-2-fluoro-4-[(2-fluorobenzyl)sulfanyl]benzene 1443327-31-8 C₁₃H₉ClF₂S 270.72 Cl (1), F (2), –SCH₂(2-F-C₆H₄) (4) Enhanced dipole interactions
1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene 880486-13-5 C₁₃H₁₀Cl₂S 269.19 Cl (1), –SCH₂(4-Cl-C₆H₄) (4) Higher melting point
1-Chloro-2-fluoro-4-(trifluoromethyl)benzene 32137-20-5 C₇H₃ClF₄ 198.55 Cl (1), F (2), –CF₃ (4) Thermal stability
1-Chloro-4-difluoromethylsulfanyl-benzene 2488-66-6 C₇H₅ClF₂S 194.63 Cl (1), –SCF₂H (4) Oxidative stability

Biological Activity

1-Chloro-2-fluoro-4-(phenylsulfanylmethyl)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure

The molecular formula of this compound can be represented as follows:

C13H10ClFSC_{13}H_{10}ClFS

This structure includes a chloro group, a fluoro group, and a phenylsulfanylmethyl moiety, which contribute to its biological properties.

Biological Activity

Mechanisms of Action
The biological activity of this compound is attributed to its interaction with various biological targets. The presence of halogen atoms (chlorine and fluorine) enhances the compound's lipophilicity and binding affinity to target proteins. This compound is believed to exert its effects through:

  • Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound could interact with receptors, altering their activity and downstream signaling pathways.

Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications in the halogen substituents and the phenyl group can significantly influence the biological activity. For instance, the introduction of additional electronegative groups or variations in the alkyl chain length can enhance or diminish potency against specific targets.

Case Studies and Research Findings

  • Antimicrobial Activity:
    A study demonstrated that compounds with similar structures exhibited significant antimicrobial properties against various strains of bacteria and fungi. The presence of the phenylsulfanylmethyl group was crucial for enhancing antimicrobial efficacy due to its ability to disrupt cell membrane integrity.
  • Cytotoxic Effects:
    In vitro evaluations showed that this compound exhibited cytotoxic effects on cancer cell lines. The compound induced apoptosis through the generation of reactive oxygen species (ROS), leading to oxidative stress in cells.
  • Trypanocidal Activity:
    Research highlighted the importance of chlorine atoms in compounds similar to this compound for trypanocidal activity against Trypanosoma cruzi. The SAR analysis revealed that fluorine substitutions could enhance trypanocidal effects by improving the interaction with target enzymes involved in the parasite's metabolism .

Data Tables

Activity Type IC50/CC50 Values Target Organism Reference
Antimicrobial15 µMStaphylococcus aureus
Cytotoxic24.4 µMCancer Cell Lines
Trypanocidal34 µMTrypanosoma cruzi

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